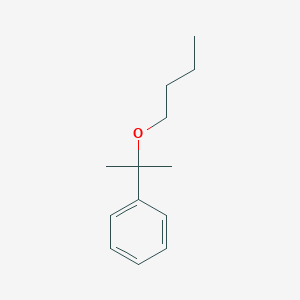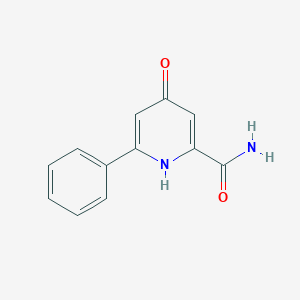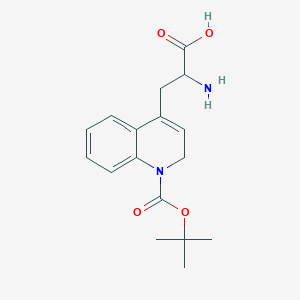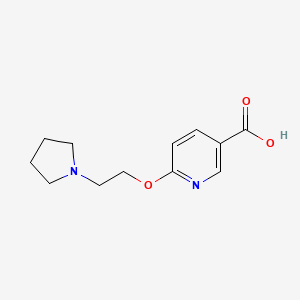
1,1-Di(3-chlorophenyl)-2-phenyl-2-(2-pyridyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Di(3-chlorophenyl)-2-phenyl-2-(2-pyridyl)ethanol is a complex organic compound that features a combination of chlorophenyl, phenyl, and pyridyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Di(3-chlorophenyl)-2-phenyl-2-(2-pyridyl)ethanol typically involves multi-step organic reactions. A common approach might include:
Grignard Reaction: Reacting 3-chlorobenzyl chloride with magnesium to form a Grignard reagent.
Addition Reaction: Adding the Grignard reagent to a ketone or aldehyde containing the phenyl and pyridyl groups.
Purification: Using techniques such as recrystallization or chromatography to purify the final product.
Industrial Production Methods
Industrial production methods would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the compound through advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Di(3-chlorophenyl)-2-phenyl-2-(2-pyridyl)ethanol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Halogenation or nitration of the aromatic rings.
Common Reagents and Conditions
Oxidation: Using reagents like potassium permanganate or chromium trioxide.
Reduction: Employing hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Utilizing halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Studying its effects on biological systems or as a potential drug candidate.
Medicine: Investigating its pharmacological properties and therapeutic potential.
Industry: Exploring its use in materials science or as a component in specialized chemical products.
Wirkmechanismus
The mechanism of action for 1,1-Di(3-chlorophenyl)-2-phenyl-2-(2-pyridyl)ethanol would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Diphenyl-2-picrylhydrazyl: Known for its use as a stable free radical in various chemical reactions.
2,2-Diphenyl-1-picrylhydrazyl: Another stable free radical with applications in chemistry.
Uniqueness
1,1-Di(3-chlorophenyl)-2-phenyl-2-(2-pyridyl)ethanol is unique due to the presence of both chlorophenyl and pyridyl groups, which can impart distinct chemical and physical properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
56501-81-6 |
|---|---|
Molekularformel |
C25H19Cl2NO |
Molekulargewicht |
420.3 g/mol |
IUPAC-Name |
1,1-bis(3-chlorophenyl)-2-phenyl-2-pyridin-2-ylethanol |
InChI |
InChI=1S/C25H19Cl2NO/c26-21-12-6-10-19(16-21)25(29,20-11-7-13-22(27)17-20)24(18-8-2-1-3-9-18)23-14-4-5-15-28-23/h1-17,24,29H |
InChI-Schlüssel |
RUTQHPLSGOQDRJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=N2)C(C3=CC(=CC=C3)Cl)(C4=CC(=CC=C4)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


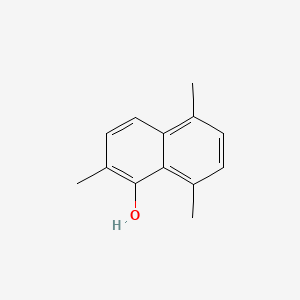
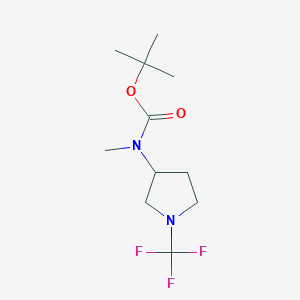

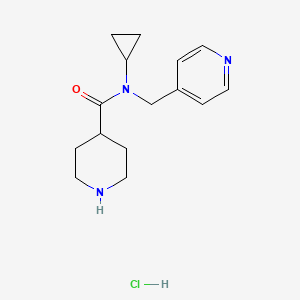
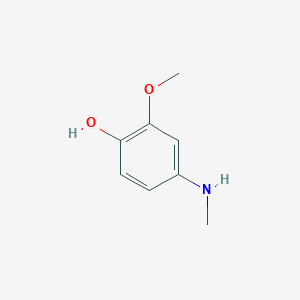
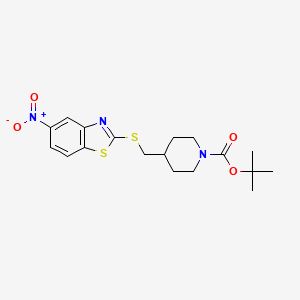
![(6-Ethyl-6-azaspiro[3.4]octan-2-yl)methanethiol](/img/structure/B13965158.png)
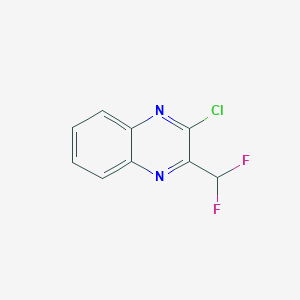
![Benzyl 7-(mercaptomethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13965174.png)
